![molecular formula C15H16N2O3S B5670724 N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide](/img/structure/B5670724.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide
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Overview
Description
“N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide” is a small molecule . It belongs to the class of organic compounds known as n-acetyl-2-arylethylamines. These are compounds containing an acetamide group that is N-linked to an arylethylamine .
Molecular Structure Analysis
The molecular structure of “N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide” is characterized by a chemical formula of C10H14N2O3S . The molecule has a molecular weight of 242.295 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide” include a molecular weight of 242.299 and a linear formula of C10H14N2O3S .Scientific Research Applications
- CHEMBL3403318 has been investigated for its binding affinity to specific proteins. Tools like PSnpBind provide information on how this compound interacts with protein targets. For instance, you can explore its similarity to ligands in experimentally obtained protein-ligand complexes .
- In one study, CHEMBL3403318 was tested for its inhibitory effect on bovine kidney non-specific alkaline phosphatase. The assay measured changes in luminescence using CDP-star chemiluminescent substrate .
Protein-Ligand Binding Affinity
Alkaline Phosphatase Inhibition
Mechanism of Action
Target of Action
CHEMBL3403318, also known as N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide or Oprea1_162718, primarily targets the bovine carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are involved in a variety of biological processes, including respiration, pH homeostasis, and electrolyte secretion .
Mode of Action
The compound inhibits the activity of bovine carbonic anhydrase 2 The inhibition of this enzyme disrupts the balance of carbon dioxide and bicarbonate conversion, which can lead to changes in pH and electrolyte balance in the body
Biochemical Pathways
The inhibition of carbonic anhydrase 2 by CHEMBL3403318 affects the carbon dioxide and bicarbonate conversion pathway . This can lead to changes in various biochemical processes that rely on this pathway, including respiration and pH homeostasis . The downstream effects of these changes can vary widely, depending on the specific cellular context and the extent of enzyme inhibition.
Pharmacokinetics
Pharmacokinetic modeling is a tool that helps drug developers, clinicians, and health care professionals in general to understand and/or predict the time-course of a drug within the body (and/or specific body compartments), and to make informed decisions related to the dosing scheme to maximize the efficacy and minimize adverse drug reactions
Action Environment
Environmental factors can influence the action, efficacy, and stability of CHEMBL3403318. For example, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Understanding these influences is crucial for optimizing the use of CHEMBL3403318 and similar compounds in therapeutic contexts.
properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c16-21(19,20)14-8-6-12(7-9-14)10-11-17-15(18)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)(H2,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITICTFBBGXLFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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